molecular formula C9F10 B079256 Indene, decafluoro-3a,7a-dihydro- CAS No. 13385-25-6

Indene, decafluoro-3a,7a-dihydro-

Katalognummer B079256
CAS-Nummer: 13385-25-6
Molekulargewicht: 298.08 g/mol
InChI-Schlüssel: GFZNBPMSRVLSRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indene, decafluoro-3a,7a-dihydro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Wirkmechanismus

The mechanism of action of indene, decafluoro-3a,7a-dihydro- is not fully understood, but it is believed to involve the interaction of the fluorine atoms with various functional groups in the target molecule. The fluorine atoms can alter the electronic properties of the target molecule, leading to changes in its reactivity and selectivity. The unique properties of indene, decafluoro-3a,7a-dihydro- make it a valuable tool for studying the mechanism of various chemical reactions and biological processes.
Biochemical and Physiological Effects:
Indene, decafluoro-3a,7a-dihydro- has been shown to have minimal toxicity and low reactivity towards biological systems. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that indene, decafluoro-3a,7a-dihydro- may have potential applications in the treatment of certain diseases, such as cancer and viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

The unique properties of indene, decafluoro-3a,7a-dihydro- make it a valuable tool for various lab experiments. Its high reactivity towards certain functional groups and its ability to alter the electronic properties of molecules make it a useful tool for studying the mechanism of various reactions. However, its high cost and limited availability can be a limitation for some experiments.

Zukünftige Richtungen

There are several future directions for the study of indene, decafluoro-3a,7a-dihydro-. Some potential areas of research include the development of new synthetic methods, the exploration of its potential applications in drug discovery and material science, and the study of its interactions with biological systems. Additionally, the use of indene, decafluoro-3a,7a-dihydro- in combination with other reagents and catalysts may lead to the development of new and more efficient chemical reactions.

Synthesemethoden

The synthesis of indene, decafluoro-3a,7a-dihydro- involves the reaction of indene with elemental fluorine under high pressure and temperature. The reaction results in the substitution of hydrogen atoms in indene with fluorine atoms, leading to the formation of the final product. This method has been widely used in the production of indene, decafluoro-3a,7a-dihydro- due to its simplicity and efficiency.

Wissenschaftliche Forschungsanwendungen

Indene, decafluoro-3a,7a-dihydro- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, indene, decafluoro-3a,7a-dihydro- has been used as a fluorinating agent and a catalyst for various reactions. In material science, indene, decafluoro-3a,7a-dihydro- has been used in the production of fluorinated polymers and coatings. In medicinal chemistry, indene, decafluoro-3a,7a-dihydro- has been explored as a potential drug candidate due to its unique properties and interactions with biological systems.

Eigenschaften

CAS-Nummer

13385-25-6

Produktname

Indene, decafluoro-3a,7a-dihydro-

Molekularformel

C9F10

Molekulargewicht

298.08 g/mol

IUPAC-Name

1,1,2,3,3a,4,5,6,7,7a-decafluoroindene

InChI

InChI=1S/C9F10/c10-1-2(11)4(13)8(17)7(16,3(1)12)5(14)6(15)9(8,18)19

InChI-Schlüssel

GFZNBPMSRVLSRB-UHFFFAOYSA-N

SMILES

C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F

Kanonische SMILES

C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F

Synonyme

Decafluoro-3a,7a-dihydro-1H-indene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.